molecular formula C8H17N5 B2816957 N-[amino(imino)methyl]azepane-1-carboximidamide CAS No. 79787-65-8

N-[amino(imino)methyl]azepane-1-carboximidamide

Cat. No. B2816957
CAS RN: 79787-65-8
M. Wt: 183.259
InChI Key: NHYRTNOKXVQKOX-UHFFFAOYSA-N
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Description

N-[amino(imino)methyl]azepane-1-carboximidamide is a chemical compound with the CAS Number: 79787-65-8 . Its IUPAC name is N-[1-azepanyl(imino)methyl]guanidine . The molecular weight of this compound is 183.26 .


Molecular Structure Analysis

The InChI code for N-[amino(imino)methyl]azepane-1-carboximidamide is 1S/C8H17N5/c9-7(10)12-8(11)13-5-3-1-2-4-6-13/h1-6H2,(H5,9,10,11,12) . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.

  • Molecular Weight: 183.26
  • Molecular Formula: C8H17N5
  • Storage Temperature: 28 C
  • Purity: 95%

Scientific Research Applications

Antifibrinolytic Activity

Amino methyl cyclohexane carboxylic acid, an isomer of N-[amino(imino)methyl]azepane-1-carboximidamide, has been found to be a potent inhibitor of plasminogen activation. A preparation of the active isomer, AMCA, demonstrates significant antifibrinolytic properties, making it an effective agent in stopping bleeding caused by general or local fibrinolysis. This suggests a potential application in clinical settings where control of fibrinolysis is crucial (Andersson et al., 2009).

Antiepileptic Efficacy

The noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor antagonist properties of perampanel, a derivative, highlight its utility in managing drug-resistant partial-onset seizures. Clinical trials have demonstrated its effectiveness in improving seizure control, underscoring its significance as an adjunctive treatment in epilepsy management (French et al., 2012).

Anxiolytic Properties

Research into 1-aminocyclopropanecarboxylic acid, a ligand at strychnine-insensitive glycine receptors, suggests potential anxiolytic applications. This compound has shown to alter behavior in models designed to test anxiety, indicating a novel class of anxiolytics that differ from traditional benzodiazepines (Trullás et al., 1989).

NMDA Receptor Antagonist and Motor Cortex Plasticity

Amantadine, another derivative, acts as a low-affinity uncompetitive antagonist at NMDA receptors, influencing therapeutic brain concentrations in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its pharmacokinetics, including rapid brain tissue accumulation, suggest its utility in neurological conditions where modulation of glutamatergic neurotransmission is beneficial (Kornhuber et al., 1995).

Metabolic Studies and Analgesic Effects

Meptazinol, associated with N-[amino(imino)methyl]azepane-1-carboximidamide, has undergone metabolic studies to explore its analgesic properties. This research has provided insights into its metabolism, indicating pathways that may be relevant for developing new pain management strategies (Franklin et al., 1975).

Tumor Imaging with Modified Amino Acids

Studies using L-3-[iodine-123]-iodo-alpha-methyl-tyrosine (IMT) for tumor imaging in extracranial tumors demonstrate the potential of modified amino acids like N-[amino(imino)methyl]azepane-1-carboximidamide in diagnostic applications. This includes their uptake in brain tumors, offering a method to assess the biological activity and extent of neoplasms, thereby facilitating targeted therapeutic interventions (Jager et al., 1998).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

N-(diaminomethylidene)azepane-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5/c9-7(10)12-8(11)13-5-3-1-2-4-6-13/h1-6H2,(H5,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYRTNOKXVQKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=N)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[amino(imino)methyl]azepane-1-carboximidamide

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